4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one
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Overview
Description
4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one is a complex organic compound with a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-methylbenzyl chloride, followed by the introduction of a piperidin-2-one moiety through a series of condensation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazine
- 4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperidin-2-one
Uniqueness
4-[(4-Methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15-5-7-16(8-6-15)14-22-12-9-20-19(24)17(22)13-18(23)21-10-3-2-4-11-21/h5-8,17H,2-4,9-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQLDPWYKHEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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